molecular formula C20H21Cl2N3O2 B244741 2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B244741
M. Wt: 406.3 g/mol
InChI Key: LGZXXBQKQPXAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the dopamine D4 receptor, 2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can modulate the activity of dopaminergic neurons, which play a key role in reward processing, motivation, and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can modulate the activity of dopaminergic neurons in the prefrontal cortex and limbic regions of the brain, resulting in improved cognitive function and reduced impulsivity. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its selectivity for the dopamine D4 receptor, which allows for more targeted modulation of dopaminergic activity. However, its limited availability and high cost may pose challenges for researchers interested in studying its effects in animal models or clinical trials.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One area of interest is its potential use in the treatment of ADHD, as it has been shown to improve cognitive function and reduce impulsivity in animal models. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is also needed to better understand the long-term effects of 2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide on dopaminergic activity and its potential use in the treatment of other neurological and psychiatric disorders.

Synthesis Methods

2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-(4-piperazin-1-ylphenyl)propanoic acid. The resulting compound is then reacted with acetic anhydride to yield 2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

Scientific Research Applications

2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function and reduce dyskinesia in animal models.

properties

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)16-6-4-15(5-7-16)23-20(27)17-13-14(21)3-8-18(17)22/h3-8,13H,2,9-12H2,1H3,(H,23,27)

InChI Key

LGZXXBQKQPXAFT-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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